(3S)-1-(2-iodobenzoyl)pyrrolidin-3-ol
Overview
Description
(3S)-1-(2-Iodobenzoyl)pyrrolidin-3-ol, often abbreviated as IBPO, is a synthetic compound derived from pyrrolidin-3-ol and 2-iodobenzoyl chloride. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. IBPO is an important chemical intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied in the context of drug delivery and cancer therapy.
Scientific Research Applications
Asymmetric Catalysis
Pyrrolidine derivatives serve as effective organocatalysts in asymmetric catalysis, facilitating reactions with good to high yield and excellent enantioselectivities. The hydrogen bond formation between the catalyst and reactants like β-nitrostyrene plays a crucial role in these processes. NMR studies on related compounds have been utilized to investigate the catalyzing mechanism further, providing references for similar chemical assignments (Cui Yan-fang, 2008).
Synthesis of Bioactive Molecules
Research includes developing new approaches for synthesizing pyrrolidine derivatives bearing biologically relevant heterocyclic moieties. These methods showcase broad substrate scope, high chemical and stereochemical efficiency, and simplicity. Such derivatives are pivotal in creating compounds with potential biological activities, highlighting the versatility of pyrrolidine-based catalysts in organic synthesis (D. Kowalczyk, J. Wojciechowski, Ł. Albrecht, 2016).
Materials Science
Pyrrolidine and its derivatives also find applications in materials science, such as in the development of phosphorescent organic light-emitting diodes (PhOLEDs). Studies on bipolar host materials incorporating pyrrolidine units for PhOLEDs have led to high-efficiency blue, green, and white phosphorescence OLEDs, demonstrating the compound's utility in optoelectronic applications (Wei Li, Jiuyan Li, Di Liu, Qianqian Jin, 2016).
properties
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-(2-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGILGNVPQHALI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(2-iodobenzoyl)pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.